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  • Product: 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
  • CAS: 1152836-50-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1152836-50-4)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and the introduction of a nitrophenyl substituent offers a versatile handle for further chemical modification and exploration of its biological activities.[1] This document details the compound's chemical identity, physicochemical properties, plausible synthetic routes, and potential therapeutic applications, with a focus on its role as a scaffold for the development of novel kinase inhibitors and other targeted therapies.

Chemical Identity and Physicochemical Properties

1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative with the molecular formula C₁₀H₇N₃O₄ and a molecular weight of 233.18 g/mol . The presence of the aromatic pyrazole ring, the electron-withdrawing nitro group, and the acidic carboxylic acid moiety bestows upon this molecule a unique set of chemical and physical characteristics that are pivotal for its biological interactions and synthetic utility.

PropertyValueSource
CAS Number 1152836-50-4BLDpharm[2]
Molecular Formula C₁₀H₇N₃O₄PubChem
Molecular Weight 233.18 g/mol PubChem
IUPAC Name 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acidPubChem
Canonical SMILES C1=CC(=CC(=C1)N2C=C(N=N2)C(=O)O)[O-]PubChem
Appearance Expected to be a solidGeneral knowledge of similar compounds
pKa Estimated to be in the acidic range due to the carboxylic acid group. The pKa of the parent 1H-pyrazole is approximately 2.5.[3]General chemical principles
Solubility Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF.General chemical principles

Spectral Data Interpretation:

  • ¹H NMR: Aromatic protons on the nitrophenyl and pyrazole rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The carboxylic acid proton would likely be a broad singlet at a higher chemical shift (>10 ppm), depending on the solvent.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 110-150 ppm range. The carbonyl carbon of the carboxylic acid would be further downfield (>160 ppm).

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and strong N-O stretching bands for the nitro group (around 1550 and 1350 cm⁻¹).[4]

Synthesis and Chemical Reactivity

The synthesis of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid can be approached through several established methods for pyrazole ring formation. A highly plausible and efficient route involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards 3-nitrophenylhydrazine and a three-carbon electrophilic synthon bearing a carboxylic acid or a precursor group.

G 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid Disconnection Disconnection 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid->Disconnection 3-nitrophenylhydrazine 3-nitrophenylhydrazine Disconnection->3-nitrophenylhydrazine 1,3-dicarbonyl synthon 1,3-dicarbonyl synthon Disconnection->1,3-dicarbonyl synthon

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Cyclocondensation Reaction

This protocol outlines a general and widely applicable method for the synthesis of pyrazole-3-carboxylic acids.

Step 1: Preparation of the 1,3-Dicarbonyl Precursor

One common precursor is an ester of a β-keto acid. For instance, ethyl 2,4-dioxobutanoate can be synthesized from the Claisen condensation of diethyl oxalate and acetone.

Step 2: Cyclocondensation with 3-nitrophenylhydrazine

  • Dissolve 3-nitrophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the 1,3-dicarbonyl precursor (1.0 equivalent) to the solution.

  • The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.

  • The crude product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Causality behind Experimental Choices:

  • Solvent: Ethanol and acetic acid are commonly used as they are good solvents for the reactants and facilitate the cyclization and dehydration steps. Acetic acid can also act as a catalyst.

  • Heating: The reaction often requires heat to overcome the activation energy for the condensation and subsequent cyclization-dehydration steps leading to the aromatic pyrazole ring.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products.

A similar synthetic strategy has been reported for the synthesis of a more complex analog, 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, which was synthesized from the reaction of a furandione (a 1,3-dicarbonyl equivalent) with a hydrazine derivative.[5]

Biological Activity and Therapeutic Potential

The pyrazole scaffold is a cornerstone in modern drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] The presence of the 1-(3-nitrophenyl) substituent provides a key structural feature for potential interactions with biological targets and a site for further chemical elaboration.

Potential as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole ring is a common "hinge-binding" motif in many approved kinase inhibitors. It can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition.[7]

The 3-amino-1H-pyrazole scaffold, in particular, has been extensively explored for the development of kinase inhibitors.[7] While the target compound is a carboxylic acid derivative, it serves as a valuable starting point for the synthesis of amide libraries, which are frequently employed in kinase inhibitor design. The 3-nitrophenyl group can be readily reduced to the corresponding aniline, providing a vector for introducing further diversity and targeting specific sub-pockets of the kinase active site.

G cluster_0 Drug Discovery Workflow Scaffold 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid Amide_Coupling Amide Coupling Scaffold->Amide_Coupling Reduction Nitro Reduction Amide_Coupling->Reduction Aniline_Derivative 1-(3-aminophenyl)-1H-pyrazole-3-carboxamide Library Reduction->Aniline_Derivative Amine_Library Amine Library Amine_Library->Amide_Coupling Kinase_Screening Kinase Inhibition Screening Aniline_Derivative->Kinase_Screening Lead_Compound Lead Compound for Further Optimization Kinase_Screening->Lead_Compound

Caption: Drug discovery workflow utilizing the target compound.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives, a series of in vitro assays are essential.

3.2.1. Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

  • Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and ATP.

  • Compound Addition: Add varying concentrations of the test compound (e.g., 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid derivatives) to the wells. Include appropriate controls (no compound and a known inhibitor).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is correlated with the amount of ADP produced and thus the kinase activity. Calculate IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

3.2.2. Cell-Based Proliferation/Cytotoxicity Assay (Example: MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8]

  • Cell Seeding: Seed cancer cells (e.g., a panel of cell lines representing different cancer types) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Self-Validating System: The inclusion of positive controls (known inhibitors) and negative controls (vehicle-treated cells) in each assay is crucial for validating the experimental results. Dose-response curves should exhibit a sigmoidal shape for reliable IC₅₀ determination.

Conclusion and Future Directions

1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid represents a valuable building block in the design and synthesis of novel therapeutic agents. Its structural features make it particularly amenable for the development of kinase inhibitors. Future research should focus on the efficient synthesis of this compound and the generation of diverse chemical libraries based on its scaffold. Comprehensive biological evaluation, including broad kinase profiling and cell-based assays, will be essential to elucidate its specific biological targets and mechanism of action. Further derivatization of the nitrophenyl group, after reduction to an amine, offers a promising avenue for enhancing potency and selectivity, ultimately leading to the identification of novel drug candidates for the treatment of cancer and other diseases.

References

  • de Oliveira, R., et al. (2020).
  • PubChem. 1-Phenyl-1H-pyrazole-3-carboxylic acid. [Link]

  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Link]

  • Şener, A., et al. (2002). Studies on the Reactions of Cyclic Oxalyl Compounds with Hydrazines or Hydrazones: Synthesis and Reactions of 4-Benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic Acid. Journal of Heterocyclic Chemistry, 39(4), 869-875.
  • Sharma, V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1934-1941.
  • Sławiński, J., et al. (2019). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 24(23), 4297.
  • MarinBio. Cell-Based Assays & Bioanalytical Services. [Link]

  • Yuan, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1169-1193.

Sources

Exploratory

biological activity profile of 1-(3-nitrophenyl)-pyrazole derivatives

An In-Depth Technical Guide to the Biological Activity Profile of 1-(3-Nitrophenyl)-Pyrazole Derivatives Introduction: The Pyrazole Scaffold in Medicinal Chemistry The pyrazole ring, a five-membered heterocycle containin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Profile of 1-(3-Nitrophenyl)-Pyrazole Derivatives

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties allow for versatile substitutions, leading to a wide array of pharmacological activities.[3][4] Marketed drugs such as the anti-inflammatory agent Celecoxib (a COX-2 inhibitor) and the anticancer drug Crizotinib (an ALK/MET inhibitor) feature this core structure, highlighting its therapeutic significance.[1][5]

This guide focuses on a specific subclass: 1-(3-nitrophenyl)-pyrazole derivatives . The introduction of the 3-nitrophenyl group at the N1 position significantly modulates the molecule's electronic and steric properties. The nitro group (NO₂) is a strong electron-withdrawing group, which can influence the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets. This substitution pattern has been explored for its potential to yield compounds with enhanced or novel biological activities, ranging from anticancer to antimicrobial effects.[2] This document provides a comprehensive overview of the known biological activities, underlying mechanisms of action, and the experimental methodologies used to validate these properties.

Section 1: Anticancer Activity

Pyrazole derivatives have emerged as a highly promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[6][7] The anticancer potential of the 1-(3-nitrophenyl)-pyrazole scaffold is an area of active investigation, with insights often drawn from the broader pyrazole class.

Mechanism of Action: Multi-Target Inhibition

The anticancer efficacy of pyrazole derivatives is linked to their ability to inhibit multiple key targets within cancer cells.[8]

  • Kinase Inhibition: Many pyrazoles act as ATP-competitive inhibitors of protein kinases that are often dysregulated in cancer. This includes Cyclin-Dependent Kinases (CDKs) that control cell cycle progression, Anaplastic Lymphoma Kinase (ALK), and Mesenchymal-Epithelial Transition factor (MET), which are crucial drivers in certain cancers like non-small cell lung cancer.[5][7] By blocking these kinases, the derivatives can halt the cell cycle and induce apoptosis.[5]

  • Induction of Apoptosis via Oxidative Stress: Some pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by increasing the generation of Reactive Oxygen Species (ROS).[8][9] Elevated ROS levels create a state of oxidative stress that damages cellular components and activates intrinsic apoptotic pathways, often involving the activation of caspase-3.[8][9]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain pyrazoles inhibit the polymerization of tubulin, leading to mitotic arrest and cell death, similar to the action of vinca alkaloids and taxanes.[10][11]

Logical Framework for Anticancer Activity Screening

The following diagram illustrates a standard workflow for identifying and validating the anticancer properties of novel 1-(3-nitrophenyl)-pyrazole derivatives.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Synthesis of 1-(3-nitrophenyl)-pyrazole Derivatives B MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V / PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot for Key Proteins (e.g., Caspases, CDKs) C->F G Xenograft Mouse Model F->G H Tumor Growth Inhibition Measurement G->H

Caption: Experimental workflow for validating anticancer activity.

Quantitative Data: Comparative Efficacy

The potency of anticancer compounds is typically measured by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.[5] While specific IC₅₀ data for a wide range of 1-(3-nitrophenyl)-pyrazole derivatives is still emerging, the table below presents data for various pyrazole derivatives against common cancer cell lines to provide a comparative baseline.

Compound ClassCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Pyrazole Derivative 3f ¹MDA-MB-468 (Breast)ROS Generation, Apoptosis14.97 (24h)[8][9]
Pyrazole-Indole Hybrid 33 HCT116 (Colon)CDK2 Inhibition< 23.7[7]
Pyrazole-Indole Hybrid 34 HCT116 (Colon)CDK2 Inhibition< 23.7[7]
Pyrazole Carbaldehyde 43 MCF7 (Breast)PI3 Kinase Inhibition0.25[7]
Pyrazole Analogue 5b K562 (Leukemia)Tubulin Inhibition0.021[11]

¹3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole

Experimental Protocol: MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-(3-nitrophenyl)-pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Section 2: Anti-inflammatory Activity

Mechanism of Action: COX-2 Inhibition

The primary mechanism for the anti-inflammatory effect of many pyrazoles is the selective inhibition of cyclooxygenase-2 (COX-2).[12]

  • The Inflammatory Cascade: In response to injury or infection, pro-inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[12]

  • Selective Inhibition: COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. COX-2 is inducible and is upregulated at sites of inflammation. Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.[14] Pyrazole derivatives can be designed to selectively fit into the active site of COX-2, sparing COX-1 and thus offering a better safety profile.[15]

G Stimuli Inflammatory Stimuli (e.g., LPS, Injury) Membrane Cell Membrane Phospholipids Stimuli->Membrane AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inflammation Inflammation (Pain, Edema, Fever) PGs->Inflammation Pyrazole 1-(3-nitrophenyl)-pyrazole Derivative Pyrazole->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute anti-inflammatory activity.[14]

  • Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the 1-(3-nitrophenyl)-pyrazole derivative. Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where Vt is the paw volume at time 't'. A significant reduction in paw volume compared to the control group indicates anti-inflammatory activity.

Section 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[4][16]

Spectrum of Activity and Structure-Activity Relationships (SAR)

Studies have shown that the antimicrobial efficacy of the pyrazole scaffold is highly dependent on the nature and position of its substituents. For the specific 1-(3-nitrophenyl)-1H-pyrazol-5-ol scaffold, research indicates that the presence of a chloro or fluoro group at the 4th position of the phenyl ring attached to the pyrazole is desirable for enhanced antibacterial and antifungal activity.[2] This suggests that electronegative and lipophilic substituents at this position may improve cell wall penetration or interaction with microbial targets.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key metric for assessing potency.

Compound ClassMicroorganismActivityMIC (µg/mL)Reference
Pyrazole Derivative 3 ¹Escherichia coliAntibacterial0.25[4]
Pyrazole Derivative 4 ²Streptococcus epidermidisAntibacterial0.25[4]
Pyrazole Derivative 2 ³Aspergillus nigerAntifungal1.0[4]
Azo clubbed 1H-pyrazol-5-olGram-negative strainsAntibacterial312.5[2]

¹2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide ²2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide ³2-((4-chlorophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)hydrazinecarboxamide

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method for determining the MIC of a compound.

  • Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus or E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the 1-(3-nitrophenyl)-pyrazole derivative in the broth, starting from a high concentration (e.g., 512 µg/mL) down to a low concentration.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Section 4: Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new antiepileptic drugs with improved efficacy and fewer side effects.[17][18] Pyrazole derivatives have shown significant potential as anticonvulsant agents.[3][19][20]

Mechanism of Action and Preclinical Evaluation

The exact mechanism of anticonvulsant action for many pyrazoles is still under investigation but may involve modulation of ion channels or neurotransmitter systems, leading to a central nervous system (CNS) depressant effect.[17] Some studies also suggest a role in reducing oxidative stress and inflammation in the brain, which can be contributing factors to seizures.[3][17]

Preclinical evaluation typically involves two primary animal models:

  • Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[20]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model identifies compounds that can prevent clonic seizures and is indicative of activity against absence seizures.[19]

Several novel pyrazole derivatives have demonstrated potent anticonvulsant activity in these models, with some compounds showing efficacy comparable to or greater than standard drugs like Phenytoin and Phenobarbital.[19][20]

Conclusion and Future Perspectives

The 1-(3-nitrophenyl)-pyrazole scaffold is a promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects, are well-documented for the broader pyrazole class. The specific 3-nitrophenyl substitution offers a key vector for chemical modification to enhance potency and selectivity.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing a larger library of 1-(3-nitrophenyl)-pyrazole derivatives with varied substitutions on the other positions of the pyrazole and phenyl rings to build a comprehensive structure-activity relationship profile.

  • Mechanism Deconvolution: Elucidating the specific molecular targets for the most potent compounds to understand their precise mechanisms of action.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles of lead compounds to assess their drug-likeness and potential for clinical development.

By leveraging the versatile chemistry of the pyrazole core and the unique electronic influence of the 3-nitrophenyl group, researchers can continue to develop novel candidates to address unmet needs in oncology, inflammation, infectious diseases, and neurology.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Gautam Rai, Abhishek Soni, Abigel Gurung, & Manisha Subba. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). Karger Publishers.
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
  • Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (n.d.). PubMed.
  • Anti-inflammatory and analgesic effects of a novel pyrazole deriv
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Bentham Science.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
  • Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. (2024). Ayurlog: National Journal of Research in Ayurved Science.
  • Pharmacological Activity of Pyrazole Derivatives... (2021).
  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021).
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PMC.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • A Comparative Guide to the Anticancer Activity of Pyrazole Deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC.
  • Mini review on anticancer activities of Pyrazole Deriv
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2021).
  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017).
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). PMC.
  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Google.
  • Synthesis and antimicrobial activity of Novel Pyrazole Deriv
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.

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Protocols & Analytical Methods

Method

Application Note: Functionalization of the 3-Nitrophenyl Ring in Pyrazole Compounds

This Application Note provides a comprehensive technical guide for the functionalization of the 3-nitrophenyl moiety within pyrazole scaffolds. It addresses the specific chemoselective challenges associated with this pha...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of the 3-nitrophenyl moiety within pyrazole scaffolds. It addresses the specific chemoselective challenges associated with this pharmacophore, particularly the preservation of the pyrazole core during nitro-reduction and the subsequent divergent synthesis of high-value medicinal derivatives.

[1]

Introduction & Strategic Value

The 3-(3-nitrophenyl)pyrazole scaffold is a privileged structure in drug discovery, serving as a precursor to potent kinase inhibitors (e.g., Aurora B, JAK), anti-inflammatory agents (COX-2 inhibitors), and GPCR ligands [1, 2].

The 3-nitrophenyl group acts as a "masked" functional handle.[1] While the nitro group itself directs meta-substitution, its primary value lies in its reduction to an aniline (3-aminophenyl), which serves as a divergent hub for constructing structure-activity relationship (SAR) libraries.[1]

Key Challenge: The primary synthetic hurdle is chemoselectivity . Standard nitro-reduction methods (e.g., high-pressure catalytic hydrogenation) risk reducing the pyrazole double bonds or cleaving the N-N bond (reductive ring opening). This guide prioritizes protocols that strictly preserve the heterocyclic core.

Core Synthesis: Constructing the Scaffold

Before functionalization, the parent scaffold is typically assembled via the Claisen-Schmidt condensation followed by cyclization.

  • Step 1: Condensation of 3-nitroacetophenone with diethyl oxalate or an aldehyde to form a 1,3-diketone or chalcone.[1]

  • Step 2: Cyclization with hydrazine (or substituted hydrazines) to yield the 3-(3-nitrophenyl)pyrazole.[1]

Primary Workflow: Chemoselective Nitro Reduction

The conversion of the nitro group (


) to the amine (

) is the gateway transformation. We recommend Iron-Ammonium Chloride (Fe/NH

Cl)
reduction over catalytic hydrogenation (Pd/C) or Tin(II) chloride (SnCl

) for this specific scaffold.[1]
Comparative Analysis of Reduction Methods
MethodReagentsSelectivity (Pyrazole Safe?)Workup DifficultyRecommendation
Fe / NH

Cl
Fe powder, NH

Cl, EtOH/H

O
High Low (Filtration)Primary Protocol
SnCl

/ HCl
Stannous chloride, Conc.[1] HClHighHigh (Emulsions)Secondary (Stubborn substrates)
H

/ Pd-C
H

gas, Pd/C catalyst
Low (Risk of ring reduction)LowAvoid for this scaffold
Zn / HCl Zinc dust, HClModerateModerateTertiary Option
Protocol A: Chemoselective Fe/NH Cl Reduction

This method operates under neutral-to-mildly acidic conditions, preventing pyrazole ring reduction.[1]

Reagents:

  • Substrate: 3-(3-nitrophenyl)pyrazole derivative (1.0 equiv)[1]

  • Iron Powder (Fe): 5.0 equiv (325 mesh recommended)[1]

  • Ammonium Chloride (NH

    
    Cl): 5.0 equiv
    
  • Solvent: Ethanol / Water (3:1 ratio)[1]

Procedure:

  • Dissolution: Dissolve the nitro-pyrazole substrate in Ethanol/Water (3:1) in a round-bottom flask.

  • Addition: Add NH

    
    Cl followed by Iron powder.
    
  • Reflux: Heat the suspension to reflux (approx. 80°C) with vigorous stirring.

    • Checkpoint: Monitor by TLC/LCMS. Reaction is typically complete in 2–4 hours. The mixture will turn rust-brown/black.[1]

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxide residues. Wash the pad with Ethyl Acetate (EtOAc).

  • Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc (3x).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
    • Result: The crude aniline is often pure enough (>95%) for downstream coupling. If not, purify via flash chromatography (DCM/MeOH).

Secondary Workflow: Divergent Functionalization

Once the 3-aminophenyl moiety is established, three primary pathways allow for rapid library generation.

Pathway 1: Amide & Sulfonamide Coupling (SAR Library Generation)

Used to modulate lipophilicity and add hydrogen bond acceptors/donors.

  • Reagents: HATU (1.2 equiv), DIPEA (2.0 equiv), Carboxylic Acid (1.1 equiv), DMF.

  • Mechanism: In situ formation of the active ester followed by nucleophilic attack of the aniline.

  • Note: If the pyrazole N-H is unsubstituted, it may compete. Use N-protected pyrazoles or limit base equivalents to favor the more nucleophilic aniline.[1]

Pathway 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Used to create biaryl amines (e.g., mimicking kinase hinge binders).

  • Protocol:

    • Catalyst: Pd

      
      (dba)
      
      
      
      (2 mol%) or Pd(OAc)
      
      
      .[1]
    • Ligand: BrettPhos or RuPhos (highly recommended for primary anilines) [3].

    • Base: NaOtBu or Cs

      
      CO
      
      
      
      .
    • Solvent: 1,4-Dioxane or Toluene, 100°C.

  • Critical Insight: The pyrazole nitrogen can act as a ligand, poisoning the Pd catalyst. Using a bulky ligand like BrettPhos prevents this coordination and promotes the desired C-N coupling.

Pathway 3: Sandmeyer Transformation (Halogenation/Cyanation)

Converts the amino group into a halide (Cl, Br, I) or nitrile (CN), enabling Suzuki couplings or further


 chemistry.
  • Protocol:

    • Diazotization: Treat aniline with NaNO

      
       in aqueous HCl (or H
      
      
      
      SO
      
      
      ) at 0–5°C to form the diazonium salt.
    • Substitution: Slowly add the diazonium solution to a solution of CuCl, CuBr, or CuCN/KCN at 0°C, then warm to room temperature.

  • Safety: Diazonium salts of heterocycles can be unstable. Do not isolate; proceed immediately to the substitution step [4].

Visualized Workflows

Diagram 1: Synthesis & Reduction Logic

This flowchart illustrates the critical decision-making process for synthesizing the amine core.

G Start 3-Nitroacetophenone Condensation Claisen-Schmidt Condensation Start->Condensation Diketone 1,3-Diketone Intermediate Condensation->Diketone Cyclization Hydrazine Cyclization Diketone->Cyclization NitroScaffold 3-(3-Nitrophenyl)pyrazole Cyclization->NitroScaffold Decision Select Reduction Method NitroScaffold->Decision MethodA Fe / NH4Cl (Recommended) Decision->MethodA Chemoselective MethodB H2 / Pd-C (Risky) Decision->MethodB Non-selective Result 3-(3-Aminophenyl)pyrazole (Intact Core) MethodA->Result >90% Yield MethodB->Result Low Yield SideProduct Reduced Pyrazole Ring (Impurity) MethodB->SideProduct Over-reduction

Caption: Synthetic route to the 3-aminophenyl pyrazole core, highlighting the chemoselectivity of Iron-mediated reduction.

Diagram 2: Divergent Functionalization Tree

This diagram maps the downstream possibilities from the amine "hub."

G Hub 3-(3-Aminophenyl)pyrazole (The Hub) PathA Acylation / Sulfonylation Hub->PathA R-COCl / R-SO2Cl PathB Buchwald-Hartwig (Pd-Catalysis) Hub->PathB Ar-Br / BrettPhos PathC Sandmeyer Reaction (CuX / NaNO2) Hub->PathC Diazotization ProdA Amides / Sulfonamides (Library Expansion) PathA->ProdA ProdB Biaryl Amines (Kinase Inhibitors) PathB->ProdB ProdC Aryl Halides / Nitriles (Suzuki Precursors) PathC->ProdC

Caption: Divergent synthesis pathways from the 3-aminophenyl pyrazole intermediate.

References

  • Review of Pyrazole Pharmacology: Kumar, V., et al. "Chemical and Pharmacological Activities of Pyrazole Derivatives."[2] International Journal of Pharmaceutical Sciences Review and Research, vol. 65, no. 1, 2020. Link

  • Anticancer Applications: Mowbray, C. E., et al. "Pyrazoles as Potential Anticancer Agents."[3] Journal of Medicinal Chemistry, 2009. Link

  • Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L.[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Sandmeyer Reaction Protocols: Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination."[5] Synthesis, 2007.[5][6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Welcome to our dedicated technical support center for the synthesis of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot common challenges encountered during this specific synthesis. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid and what are the key reaction steps?

The most prevalent and established method for synthesizing 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is through the cyclocondensation reaction of a 1,3-dicarbonyl compound with 3-nitrophenylhydrazine.[1] This is a variation of the classical Knorr pyrazole synthesis.[2][3] The key steps typically involve:

  • Hydrazone Formation: The initial reaction between the 1,3-dicarbonyl compound and 3-nitrophenylhydrazine forms a hydrazone intermediate.

  • Cyclization: The hydrazone then undergoes an intramolecular cyclization to form the pyrazole ring.

  • Hydrolysis (if starting with an ester): If the 1,3-dicarbonyl compound is an ester, a final hydrolysis step is required to obtain the carboxylic acid.

A common precursor for the 1,3-dicarbonyl functionality is ethyl 2-(ethoxymethylene)-3-oxobutanoate, which reacts with 3-nitrophenylhydrazine hydrochloride. The resulting pyrazole ester is then hydrolyzed to the desired carboxylic acid.

Q2: I am experiencing a low yield in my synthesis. What are the most likely causes and how can I improve it?

Low yields are a common issue and can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and troubleshooting strategies:

  • Purity of Starting Materials: Ensure the purity of your 3-nitrophenylhydrazine and the 1,3-dicarbonyl compound. Impurities can lead to side reactions and reduce the overall yield. Consider recrystallizing or purifying the starting materials if their purity is questionable.

  • Reaction Conditions:

    • Temperature: The cyclocondensation reaction is often sensitive to temperature. Running the reaction at too high a temperature can lead to decomposition of reactants or products, while a temperature that is too low may result in an incomplete reaction. It is crucial to monitor and control the reaction temperature closely.

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield.[2] Ethanol is a commonly used solvent for this type of reaction. However, exploring other polar protic or aprotic solvents might be beneficial.

    • pH: The pH of the reaction mixture can influence the rate of both hydrazone formation and cyclization.[3] For reactions involving hydrazine hydrochlorides, the in-situ generation of the free hydrazine is often sufficient. However, in some cases, the addition of a mild base may be necessary to facilitate the reaction.

  • Side Reactions: The formation of regioisomers is a frequent side reaction in pyrazole synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds.[2][3] While the desired product is the 3-carboxylic acid isomer, the formation of the 5-carboxylic acid isomer can occur. Analytical techniques like NMR spectroscopy are essential to identify and quantify the isomeric ratio.

  • Work-up and Purification: Product loss during the work-up and purification steps can significantly lower the final yield.

    • Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.

    • Crystallization: Optimize the crystallization process to maximize product recovery. This includes selecting a suitable solvent system and controlling the cooling rate.[4]

Q3: I am observing the formation of an unexpected regioisomer. How can I control the regioselectivity of the reaction?

The formation of regioisomers is a well-documented challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[2][3] The regioselectivity is primarily governed by the relative reactivity of the two carbonyl groups towards the two different nitrogen atoms of the hydrazine.

Strategies to Improve Regioselectivity:

  • Choice of 1,3-Dicarbonyl Precursor: Utilizing a symmetrical 1,3-dicarbonyl equivalent, if possible for your synthetic design, can eliminate the issue of regioisomerism. However, for the target molecule, an unsymmetrical precursor is necessary.

  • Reaction Conditions:

    • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the transition states of the competing cyclization pathways.[2] Experimenting with different solvents, such as acetic acid or toluene, may favor the formation of one regioisomer over the other.

    • Catalyst: The use of acid or base catalysts can alter the reaction mechanism and, consequently, the regioselectivity. A systematic screening of different catalysts (e.g., p-toluenesulfonic acid, acetic acid, or a mild base like sodium acetate) is recommended.

  • Protecting Groups: In some cases, employing protecting groups on one of the carbonyl functionalities of the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine, thereby controlling the regiochemical outcome.

Q4: What are the best practices for the purification of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid?

Effective purification is crucial to obtain a high-purity final product. The following methods are commonly employed:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for this compound include ethanol, methanol, or a mixture of ethanol and water.

  • Acid-Base Extraction: Since the target molecule is a carboxylic acid, it can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution). This process will leave non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which is then collected by filtration.[4]

  • Column Chromatography: If recrystallization and acid-base extraction are insufficient to remove persistent impurities, column chromatography on silica gel can be employed. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) will be required to achieve good separation.

II. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive or impure starting materials.Verify the purity of 3-nitrophenylhydrazine and the 1,3-dicarbonyl compound by melting point, NMR, or other appropriate analytical techniques. Purify if necessary.
Incorrect reaction temperature.Optimize the reaction temperature. Start with literature-reported values and then systematically vary the temperature to find the optimal condition.
Inappropriate solvent.Experiment with different solvents such as ethanol, acetic acid, or toluene.[2]
Formation of Multiple Products (Isomers) Use of an unsymmetrical 1,3-dicarbonyl compound.Carefully analyze the product mixture using 1H NMR and 13C NMR to identify the regioisomers.
Reaction conditions favoring multiple pathways.Modify reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired isomer.[3]
Product is an Oil or Fails to Crystallize Presence of impurities.Purify the crude product using column chromatography before attempting crystallization.
Inappropriate crystallization solvent.Screen a variety of solvents or solvent mixtures for recrystallization.
Difficulty in Isolating the Product Product is soluble in the work-up solvent.Ensure the pH is adjusted correctly during acid-base extraction to fully protonate the carboxylic acid and minimize its solubility in water.
Incomplete precipitation.After acidification, cool the solution in an ice bath to maximize precipitation.

III. Experimental Protocols

Protocol 1: Synthesis of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-Nitrophenylhydrazine hydrochloride

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Sodium acetate (optional)

Procedure:

  • Pyrazole Ester Synthesis:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrophenylhydrazine hydrochloride in ethanol.

    • Add sodium acetate (if necessary to neutralize the HCl salt).

    • To this solution, add ethyl 2-(ethoxymethylene)-3-oxobutanoate dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If not, reduce the solvent volume under reduced pressure.

    • Collect the crude ethyl 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate by filtration.

  • Hydrolysis to Carboxylic Acid:

    • Suspend the crude ester in a solution of sodium hydroxide in a mixture of ethanol and water.

    • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Diagrams
General Workflow for Synthesis and Troubleshooting

cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Loop cluster_purification Purification A Starting Materials (3-Nitrophenylhydrazine, 1,3-Dicarbonyl) B Cyclocondensation (Pyrazole Ester Formation) A->B C Hydrolysis B->C D Crude Product (1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid) C->D E Low Yield? D->E I Recrystallization D->I J Acid-Base Extraction D->J K Column Chromatography D->K F Check Purity of Starting Materials E->F Yes G Optimize Reaction Conditions (Temp, Solvent) E->G Yes H Improve Work-up & Purification E->H Yes L Pure Product I->L J->L K->L

Caption: A flowchart of the synthesis and troubleshooting process.

Key Reaction Pathway

3-Nitrophenylhydrazine 3-Nitrophenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 3-Nitrophenylhydrazine->Hydrazone Intermediate + 1,3-Dicarbonyl Ester 1,3-Dicarbonyl Ester 1,3-Dicarbonyl Ester Pyrazole Ester Pyrazole Ester Hydrazone Intermediate->Pyrazole Ester Cyclization Target Carboxylic Acid Target Carboxylic Acid Pyrazole Ester->Target Carboxylic Acid Hydrolysis

Caption: The key reaction steps in the synthesis.

IV. References

  • Elguero, J.; Goya, P.; Jagerovic, N.; Silva, A. M. S. Pyrazoles. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 465–536.

  • Faria, J. V.; Vegi, P. F.; Miguita, A. G. C.; dos Santos, M. S.; Boechat, N. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules 2021 , 26(21), 6433. [Link][1]

  • İlhan, İ. Ö.; Saripinar, E.; Akçamur, Y. Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. J. Heterocycl. Chem. 2005 , 42(1), 117–120. [Link]

  • Mengeş, N.; Bildirici, İ. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Erzincan University Journal of Science and Technology 2020 , 13(3), 1013-1025. [Link]

  • Dr. Venkatesh, P. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Pharma Guideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link][5]

  • Patel, R. P.; Patel, K. C. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. J. Chem. Pharm. Res. 2012 , 4(11), 4867-4873.

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles. [4]

  • Schrecker, L.; Dickhaut, J.; Holtze, C.; Staehle, P.; Vranceanu, M.; Hellgardt, K.; Hii, K. K. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. React. Chem. Eng. 2022 , 7(11), 2452-2458. [Link][3]

Sources

Optimization

Technical Support Center: Crystallization of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Introduction Welcome to the technical support guide for the crystallization of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid. Crystallization is a critical purification technique in pharmaceutical and chemical research...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the crystallization of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid. Crystallization is a critical purification technique in pharmaceutical and chemical research, capable of yielding highly pure solid material from a crude mixture. The success of this process is fundamentally dependent on the rational selection of an appropriate solvent or solvent system. This guide, designed for researchers and drug development professionals, provides in-depth, experience-driven advice to navigate the challenges of crystallizing this specific molecule. We will explore the theoretical principles of solvent selection and provide practical, step-by-step protocols and troubleshooting solutions to ensure you can achieve high-purity crystals efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a crystallization solvent for this compound?

An ideal solvent for crystallization must satisfy several key criteria. The primary requirement is differential solubility: the compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[1] This solubility profile ensures that the compound dissolves completely when heated and then precipitates out of the saturated solution upon cooling, leaving impurities behind.[1]

Other crucial properties for an ideal solvent include:

  • Inertness: The solvent must not react with 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid.[1]

  • Volatility: It should have a relatively low boiling point (ideally below 100-110 °C) so it can be easily removed from the purified crystals by evaporation.[1][2] Very volatile solvents like diethyl ether or acetone can be difficult to handle due to rapid evaporation.[2][3]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.[1]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (remaining in the mother liquor after crystallization).[1]

Q2: How does the structure of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid influence solvent choice?

The molecular structure is the most important factor in predicting suitable solvents. The principle of "like dissolves like" is a useful starting point.[1] Let's break down the molecule's functional groups:

  • Polar, Protic Group: The carboxylic acid (-COOH) group is highly polar and capable of hydrogen bonding. This suggests solubility in polar protic solvents like alcohols (methanol, ethanol) and potentially water.[2][4]

  • Polar, Aprotic Group: The nitro (-NO2) group is strongly polar.

  • Aromatic Rings: The nitrophenyl and pyrazole rings are largely non-polar, contributing hydrophobic character.

This combination of polar functional groups and non-polar ring systems means the molecule has a moderate overall polarity. Therefore, it is unlikely that a highly non-polar solvent (like hexanes) or a highly polar solvent (like water) alone will be ideal. Solvents of intermediate polarity, such as ethanol, acetone, or ethyl acetate, are often good starting points.[2] For carboxylic acids specifically, mixtures of ethanol, methanol, and water are often effective.[4]

Q3: What are some good starting solvents to screen for crystallization?

Based on the molecule's structure and general crystallization principles, a logical screening panel would include solvents from different polarity classes. It is often best to start with the most non-polar solvent available and proceed experimentally.[1]

A recommended starting list is provided in the table below.

SolventPolarityBoiling Point (°C)Rationale & Comments
Ethanol Polar Protic78Often a good choice for moderately polar compounds like carboxylic acids.[2][4] Can be paired with water.
Methanol Polar Protic65Similar to ethanol but more polar; good for compounds with higher polarity.[1]
Acetone Polar Aprotic56An excellent, versatile solvent, but its low boiling point can sometimes be a drawback.[1]
Ethyl Acetate Intermediate Polarity77A good choice for many organic compounds and complexes.[2][3]
Toluene Non-polar Aromatic111Can be effective for less polar compounds or as a co-solvent, but its high boiling point and toxicity are disadvantages.[2][5]
Water Highly Polar Protic100Unlikely to work as a single solvent due to the non-polar rings, but is an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[1][4]
Q4: When should I consider using a mixed-solvent system?

A mixed-solvent system (or co-solvent system) is necessary when no single solvent provides the ideal solubility profile. This is a common scenario for molecules like 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid that have both polar and non-polar regions.

You should use a mixed-solvent system when you observe one of the following:

  • The compound is too soluble in one solvent, even when cold.

  • The compound is not soluble enough in another solvent, even when hot.

The technique involves dissolving the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow, dropwise addition of a miscible "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes persistently cloudy (the saturation point).[5] The solution is then gently heated to redissolve the precipitate and allowed to cool slowly. Common and effective solvent pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[1]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Compound will not dissolve, even in boiling solvent. The solvent is too non-polar for the compound.Select a more polar solvent from the screening list. If a single solvent still fails, consider a mixed-solvent system where the primary solvent is one in which the compound has high solubility.
Compound dissolves readily in the solvent at room temperature. The solvent is too "good" or too polar for the compound. Too much material will remain in solution upon cooling, leading to poor recovery.Reject this solvent and choose a less polar one.[1] Alternatively, use this solvent as the "good" solvent in a mixed-solvent pair and add an anti-solvent.
Compound "oils out" instead of crystallizing upon cooling. The boiling point of the solvent is higher than the melting point of the solute, causing it to liquefy before crystallizing. This can also happen if the solution is too concentrated or cools too quickly.Use a larger volume of solvent to create a more dilute solution. Ensure the cooling process is slow and undisturbed. If the problem persists, switch to a solvent with a lower boiling point.[2]
No crystals form after cooling and standing. The solution is not supersaturated, or nucleation has not occurred.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[5] Add a tiny "seed" crystal of the pure compound. If these fail, slowly evaporate some of the solvent to increase the concentration or place the solution in a colder bath (e.g., freezer), but be mindful that rapid cooling can trap impurities.
The obtained crystals are very fine or needle-like. Crystallization occurred too rapidly.Slow down the cooling process. Insulate the flask with glass wool or paper towels and allow it to cool to room temperature on the benchtop before moving it to an ice bath. Using a slightly more dilute solution can also promote the growth of larger crystals.
Purity did not improve after recrystallization. The chosen solvent may have similar solubility properties for both the compound and the impurities. The cooling was too rapid, trapping impurities in the crystal lattice.Select a different solvent or solvent pair with different polarity characteristics. Ensure the cooling process is as slow as possible. If impurities are insoluble, perform a hot filtration step before cooling.

Experimental Protocols & Visual Workflows

Diagram: Solvent Selection Workflow

The following diagram outlines the logical progression for selecting an appropriate crystallization solvent system.

Solvent_Selection_Workflow start Start: Crude 1-(3-nitrophenyl)-1H- pyrazole-3-carboxylic acid test_solubility Test Solubility of ~10mg in 0.5mL of a single solvent at room temp. start->test_solubility dissolves_rt Dissolves at Room Temp? test_solubility->dissolves_rt reject_solvent Reject Solvent. (Too Soluble) Try a less polar solvent. dissolves_rt->reject_solvent Yes heat_solution Heat solution to boiling. dissolves_rt->heat_solution No reject_solvent->test_solubility dissolves_hot Dissolves when Hot? heat_solution->dissolves_hot insoluble Insoluble. Try a more polar solvent. dissolves_hot->insoluble No cool_solution Cool slowly to room temp, then in ice bath. dissolves_hot->cool_solution Yes insoluble->test_solubility crystals_form Abundant Crystals Form? cool_solution->crystals_form success SUCCESS: Solvent is suitable for single-solvent crystallization. crystals_form->success Yes poor_yield Poor Yield / No Crystals. Consider for mixed-solvent system. crystals_form->poor_yield No mixed_solvent Proceed to Mixed-Solvent Protocol poor_yield->mixed_solvent

Caption: Workflow for single-solvent crystallization screening.

Protocol 1: Single-Solvent Crystallization Screening

This protocol is used to empirically determine a suitable single solvent.[1]

  • Place approximately 10-20 mg of the crude 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid into a small test tube.

  • Add the first chosen solvent (e.g., ethanol) dropwise at room temperature, swirling after each drop, up to about 0.5 mL.

  • Observation 1: If the crystals dissolve immediately at room temperature, the solvent is too "good." Reject this solvent and start over with a fresh sample and a less polar solvent.[1]

  • If the crystals do not dissolve at room temperature, gently heat the test tube in a hot water or sand bath until the solvent boils. Add more solvent dropwise if necessary until the solid just dissolves completely.

  • Observation 2: If a large volume of solvent is required or the solid never fully dissolves, the solvent is too "poor." Reject this solvent and start over with a more polar one.

  • If the compound dissolves completely in the hot solvent, allow the test tube to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: A good solvent will produce a large crop of crystals upon cooling. If yield is poor, that solvent may be better suited as the "good" solvent in a mixed-solvent system.

Diagram: Anti-Solvent Addition Crystallization

This diagram illustrates the process of using a "good" solvent and a "poor" anti-solvent.

Anti_Solvent_Workflow start 1. Dissolve crude compound in minimum amount of hot 'Good' Solvent (e.g., Ethanol) add_anti 2. Add 'Poor' Anti-Solvent (e.g., Water) dropwise to the hot solution start->add_anti cloudy 3. Stop addition at the first sign of persistent turbidity (cloudiness) add_anti->cloudy reheat 4. Add a drop of 'Good' Solvent or gently reheat to get a clear solution cloudy->reheat cool 5. Allow the solution to cool slowly and undisturbed reheat->cool crystals 6. Pure crystals precipitate from the saturated mixed-solvent system cool->crystals

Caption: The process of mixed-solvent (anti-solvent) crystallization.

Protocol 2: Mixed-Solvent (Co-solvent) Crystallization

This method is ideal when no single solvent is effective.[5]

  • Place the crude 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid in an appropriately sized Erlenmeyer flask.

  • Select a "good" solvent (e.g., ethanol) identified during screening. Heat the solvent and add the minimum amount required to completely dissolve the compound.

  • While keeping the solution hot, add a miscible "anti-solvent" (e.g., water) drop by drop with constant swirling.

  • Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.

  • Add one or two drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold mixture of the two solvents used for crystallization.

  • Dry the crystals under vacuum to remove all residual solvent.

References

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). UCT Science.
  • Guide for crystallization. (n.d.).
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.).
  • Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Retrieved from [Link]

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2009). ResearchGate. Retrieved from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. Retrieved from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. Retrieved from [Link]

  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). Cardiff University. Retrieved from [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). PMC. Retrieved from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.).
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2025). ResearchGate. Retrieved from [Link]

  • 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Troubleshooting

minimizing side reactions in nitro-pyrazole reduction protocols

Technical Support Center: Nitro-Pyrazole Reduction Protocols Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Side Reactions in Nitro-Pyrazole Reduction Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitro-Pyrazole Reduction Protocols

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Side Reactions in Nitro-Pyrazole Reduction

Introduction: The Deceptive Simplicity of Pyrazoles

Reducing a nitro group (


) to an amine (

) on a pyrazole core is rarely as straightforward as standard textbook hydrogenations. The pyrazole ring is electron-rich but possesses specific "trap doors"—notably the acidity of the N-H (if unsubstituted) and the tendency for halogenated derivatives to undergo hydro-dehalogenation (loss of Cl, Br, or I) before the nitro group is fully reduced.

This guide moves beyond standard protocols to address the why and how of failure modes, providing self-validating workflows to protect your high-value intermediates.

Module 1: The "Halogen Retention" Crisis

The Issue: You are reducing a nitro-pyrazole that contains a halogen (Cl, Br, I). Standard catalytic hydrogenation (H2, Pd/C) strips the halogen, yielding the dehalogenated amine.

The Mechanism: Palladium inserts oxidatively into the C-X bond (especially C-I and C-Br) faster than it reduces the nitro group, particularly in electron-rich heterocycles like pyrazole.

Protocol A: The Sulfided Platinum Solution (Recommended)

Why it works: Sulfur poisons the catalyst surface, dramatically slowing the oxidative addition into C-Halogen bonds while maintaining sufficient activity for nitro reduction.

Reagents:

  • Catalyst: 5% Pt/C (Sulfided). Note: This is commercially available as "Sulfided Platinum on Carbon".

  • Solvent: EtOAc or THF (Avoid MeOH if transesterification is a risk).

Step-by-Step:

  • Dissolution: Dissolve substrate (1.0 equiv) in EtOAc (10-20 volumes).

  • Catalyst Loading: Add 5% Pt/C (sulfided) (2–5 wt% relative to substrate). Do not use standard Pt/C.

  • Hydrogenation: Hydrogenate at 1–3 bar (balloon or low pressure) at RT.

  • Monitoring: Monitor by HPLC. If the reaction stalls at the hydroxylamine intermediate (see Module 2), heat to 40°C.

  • Workup: Filter through a Celite pad.[1][2][3] The filtrate is usually clean enough for the next step.

Protocol B: The "Transfer" Alternative (For Iodine Retention)

Why it works: Hydrazine hydrate acts as a hydrogen donor.[4] When catalyzed by Iron(III), it is highly selective for


 and kinetically too slow to break C-I bonds.

Reagents:

  • 
     (Activated Carbon supported or just added).
    
  • Hydrazine Hydrate (

    
    ).
    

Step-by-Step:

  • Suspend nitro-pyrazole (1 mmol) and activated carbon (100 mg) in MeOH (5 mL).

  • Add

    
     (0.1 equiv).
    
  • Heat to reflux.[2]

  • Add Hydrazine Hydrate (3–5 equiv) dropwise over 20 mins. Caution: Exothermic gas evolution (

    
    ).
    
  • Reflux for 2–4 hours.

  • Validation: Check LCMS. You should see M+H (Amine) without M-I+H (Des-iodo).

Module 2: The "Stalled" Reaction (Hydroxylamines)

The Issue: The reaction seems complete by TLC, but the mass spec shows a peak at [M-16] relative to the starting material (or [M+16] relative to the product).

The Diagnosis: This is the Hydroxylamine (


)  intermediate.
  • Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
    
    
    Hydroxylamine (
    
    
    )
    
    
    Amine (
    
    
    ).
  • Note: The transition from Hydroxylamine to Amine is the rate-determining step in many catalytic cycles.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Stalled at -NHOH Hydrogen pressure too low or Catalyst poisoning.1. Increase Temp to 50°C.2. Add 1% AcOH (acid catalysis promotes N-O cleavage).
Colored Impurities Formation of Azo/Azoxy dimers (condensation of Nitroso + Amine).1. Run reaction more dilute.2. Ensure rapid stirring to prevent local concentration hotspots.
Unknown Peak M-1 Oxidation of Hydroxylamine back to Nitroso (air exposure).Keep reaction under inert atmosphere until quench.

Module 3: The "Clean" Chemical Reduction (Iron/Acetic Acid)

The Issue: You need to avoid hydrogenation entirely (e.g., sensitive alkenes present), but standard Iron/Acetic acid reduction creates a "gelatinous rust" emulsion that makes extraction impossible.

The Fix: The EDTA Chelation Workup . This is a superior method to the standard Celite filtration.

Protocol:

  • Reduction: Reflux Nitro-pyrazole in AcOH/EtOH (1:4) with Iron powder (3-5 equiv) until complete (usually 1-2 h).

  • The Trick: Cool to RT. Do not filter yet.

  • Chelation: Add an aqueous solution of EDTA disodium salt (1.5 equiv relative to Iron) and adjust pH to ~7 with NaOH or

    
    .
    
  • Stir: Stir vigorously for 15 minutes. The "sludge" will dissolve into a clear, ruby-red aqueous layer (Fe-EDTA complex).

  • Extraction: Extract with EtOAc. The layers will separate instantly and cleanly.[5]

Visualizing the Chemistry

Figure 1: Reduction Pathways & Failure Modes

This diagram illustrates the stepwise reduction and where specific side reactions branch off.

NitroReduction Nitro Nitro-Pyrazole (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso + 2e- / 2H+ Dehalo De-Halogenated Product Nitro->Dehalo Pd Oxidative Insertion (If Halogen present) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2e- / 2H+ Azoxy Azoxy/Azo Dimers (Colored Impurities) Nitroso->Azoxy Condensation with Amine Amine Amino-Pyrazole (R-NH2) Hydroxyl->Amine + 2e- / 2H+ (Rate Limiting Step)

Caption: The reduction cascade. Note that Azoxy formation competes with reduction if the reaction stalls, and dehalogenation is a parallel catalytic risk.

Figure 2: Method Selection Decision Tree

Use this logic gate to select the correct protocol for your substrate.

DecisionTree Start Start: Nitro-Pyrazole Substrate Halogen Contains Halogen? (Cl, Br, I) Start->Halogen Sensitive Acid/Alkene Sensitive? Halogen->Sensitive No MethodB Protocol: Sulfided Pt/C (Prevents De-halogenation) Halogen->MethodB Yes (I, Br, Cl) MethodA Protocol: Standard H2 + Pd/C (Fastest) Sensitive->MethodA No MethodC Protocol: Fe / AcOH + EDTA Workup (Chemically Robust) Sensitive->MethodC Yes (Acid Stable) MethodD Protocol: Zn / NH4Cl (Mild, Neutral pH) Sensitive->MethodD Yes (Acid Labile)

Caption: Decision matrix for selecting the optimal reduction protocol based on substrate functionality.

FAQ: Technical Troubleshooting

Q: My pyrazole has an unsubstituted NH (position 1). Does this affect reduction? A: Yes. Unsubstituted pyrazoles can poison Pd catalysts by coordinating to the metal center.

  • Fix: Protect the nitrogen (e.g., THP, Boc, SEM) before reduction. If protection isn't possible, run the reaction in acidic media (AcOH) to protonate the pyrazole, reducing its ability to bind to the catalyst.

Q: I see a "Ring Opening" byproduct. What happened? A: This is likely the ANRORC mechanism (Addition of Nucleophile, Ring Opening, Ring Closure). If you are using hydrazine as a transfer agent on a poly-nitrated pyrazole, the hydrazine can attack the ring carbon, open the ring, and recyclize, potentially scrambling substituents [1].

  • Fix: Avoid hydrazine transfer hydrogenation for dinitro-pyrazoles; use catalytic hydrogenation (Pt/C) instead.

Q: Can I use Raney Nickel for halogens? A: Raney Nickel is better than Pd/C for retaining Chlorine, but it will often strip Bromine and Iodine. For Br/I retention, Sulfided Pt/C or the Fe/AcOH method is strictly superior [2].

References

  • Mechanism of Pyrazole Ring Transformations (ANRORC)

    • Title: ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines.[6]

    • Source: ResearchG
    • URL:[Link]

  • Selectivity in Nitro Reduction (Dehalogenation)

    • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.[7]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Iron-Catalyzed Transfer Hydrogenation

    • Title: A Reusable FeCl3[8]·6H2O/Cationic 2,2′-Bipyridyl Catalytic System for Reduction of Nitroarenes in Water.[8]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Workup Strategies (Emulsions)

    • Title: Troubleshooting: The Workup - How to Manage an Emulsion.[1][3][9]

    • Source: University of Rochester, Dept. of Chemistry.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Distinguishing 1-(3-Nitrophenyl) and 1-(4-Nitrophenyl) Pyrazole Isomers: A Technical Comparison Guide

This guide outlines the definitive technical methodology for distinguishing between 1-(3-nitrophenyl)pyrazole and 1-(4-nitrophenyl)pyrazole . These isomers, often generated during the cyclocondensation of nitrophenylhydr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive technical methodology for distinguishing between 1-(3-nitrophenyl)pyrazole and 1-(4-nitrophenyl)pyrazole . These isomers, often generated during the cyclocondensation of nitrophenylhydrazines with 1,3-dielectrophiles, possess distinct electronic and physical properties critical for downstream pharmaceutical applications.

Executive Summary & Decision Matrix

In drug discovery, the regiochemistry of the nitrophenyl moiety profoundly influences the metabolic stability and binding affinity of pyrazole-based scaffolds. While Mass Spectrometry (MS) yields identical molecular ions (


 189.17) for both isomers, Proton NMR (

H NMR)
and Melting Point (MP) analysis provide the most robust, self-validating identification methods.
Quick Comparison Table
Feature1-(4-Nitrophenyl)pyrazole 1-(3-Nitrophenyl)pyrazole
Symmetry

(Symmetric Phenyl Ring)

(Asymmetric Phenyl Ring)

H NMR (Phenyl Region)
AA'BB' System (Two distinct "doublets")ABCD System (Singlet, two doublets, one triplet)
Melting Point 168–169 °C (High)94–95 °C (Low)
Polarity (TLC/HPLC) Generally lower solubility; distinct retention due to dipole alignment.Higher solubility; elutes differently on RP-HPLC.
Crystal Habit Tendency to form needles/plates.Tendency to form prisms/blocks.

Structural Logic & Identification Workflow

The core distinction lies in the symmetry of the phenyl ring induced by the nitro group's position relative to the pyrazole attachment point (N1).

Analytical Decision Tree

The following diagram illustrates the logical workflow for identifying the specific isomer from a crude reaction mixture.

IsomerID Start Unknown Isomer Sample (C9H7N3O2) MP_Check Step 1: Melting Point Analysis Start->MP_Check MP_High MP ~168-169 °C MP_Check->MP_High MP_Low MP ~94-95 °C MP_Check->MP_Low NMR_Check Step 2: 1H NMR (DMSO-d6/CDCl3) Phenyl Region (7.5 - 8.6 ppm) MP_High->NMR_Check Primary Confirmation MP_Low->NMR_Check Primary Confirmation Sym_Pattern Symmetric Pattern (AA'BB') Two intense signals (approx. doublets) NMR_Check->Sym_Pattern Asym_Pattern Asymmetric Pattern (ABCD) Four distinct signals (s, d, t, d) NMR_Check->Asym_Pattern Result_4 CONFIRMED: 1-(4-Nitrophenyl)pyrazole Sym_Pattern->Result_4 Result_3 CONFIRMED: 1-(3-Nitrophenyl)pyrazole Asym_Pattern->Result_3

Figure 1: Analytical workflow for distinguishing nitrophenylpyrazole isomers based on physical and spectroscopic properties.

Deep Dive: NMR Spectroscopy Analysis

NMR is the "Gold Standard" for this distinction. The symmetry of the 1-(4-nitrophenyl) isomer renders the protons ortho to the nitro group equivalent, and those ortho to the pyrazole group equivalent. The 1-(3-nitrophenyl) isomer lacks this symmetry, resulting in four unique phenyl proton environments.

Protocol: H NMR Characterization

Reagents: Deuterated DMSO (DMSO-


) or Chloroform (

). DMSO is preferred for better solubility of nitro-compounds. Concentration: ~10 mg/mL. Parameters: 400 MHz or higher; 16 scans minimum.
A. 1-(4-Nitrophenyl)pyrazole (The Symmetric Isomer)
  • Phenyl Ring Signals:

    • Pattern: AA'BB' system (often appears as two "doublets" with roof effect).

    • Shift

      
       ~8.3–8.4 ppm:  2H, ortho to 
      
      
      
      (deshielded by anisotropy and induction).
    • Shift

      
       ~7.9–8.0 ppm:  2H, ortho to Pyrazole N1.
      
  • Pyrazole Ring Signals:

    • H5 (

      
       ~8.6 ppm):  Doublet (
      
      
      
      Hz). Most deshielded due to proximity to N1 and phenyl ring current.
    • H3 (

      
       ~7.8 ppm):  Doublet (
      
      
      
      Hz).
    • H4 (

      
       ~6.6 ppm):  Doublet of doublets (or pseudo-triplet). Shielded.
      
B. 1-(3-Nitrophenyl)pyrazole (The Asymmetric Isomer)
  • Phenyl Ring Signals:

    • H2 (

      
       ~8.6–8.8 ppm): Singlet  (or narrow triplet). Located between the Pyrazole and 
      
      
      
      groups.[1][2] This is the most deshielded proton and the key diagnostic peak .
    • H4 (

      
       ~8.1–8.2 ppm):  Doublet of doublets. Ortho to 
      
      
      
      , para to Pyrazole.
    • H6 (

      
       ~8.0 ppm):  Doublet of doublets. Ortho to Pyrazole, para to 
      
      
      
      .
    • H5 (

      
       ~7.7–7.8 ppm): Triplet  (pseudo-t, 
      
      
      
      Hz). Meta to both substituents.
  • Pyrazole Ring Signals:

    • Similar to the 4-isomer but may show slight shifts due to different electronic induction from the meta-nitro group.

Experimental Validation: Melting Point & Separation

While NMR provides structural certainty, melting point analysis is a rapid purity check.

Melting Point Data
  • 1-(4-Nitrophenyl)pyrazole:

    
     [1].[3] The high symmetry allows for efficient crystal packing, leading to a significantly higher melting point.
    
  • 1-(3-Nitrophenyl)pyrazole:

    
     [2]. The "kinked" structure disrupts lattice energy, lowering the melting point.
    
HPLC Separation Protocol

If a mixture is obtained (e.g., from a non-selective arylation), separation is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic 60:40 Water:Acetonitrile (with 0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro absorbance).

  • Elution Order:

    • 1-(3-Nitrophenyl)pyrazole: More polar/less hydrophobic surface area interaction. Elutes first.

    • 1-(4-Nitrophenyl)pyrazole: Elutes second due to better interaction with the C18 stationary phase (planar hydrophobicity).

Synthesis Context & Causality[4]

Understanding why you have a specific isomer or a mixture is crucial.

  • Direct Condensation: Reacting 4-nitrophenylhydrazine with 1,1,3,3-tetramethoxypropane yields exclusively the 4-isomer . This is the preferred route for standards.

  • Nucleophilic Aromatic Substitution (

    
    ):  Reacting pyrazole with 1-fluoro-4-nitrobenzene (basic conditions) yields the 4-isomer .
    
  • Mixture Risks: If using a copper-catalyzed Ullmann coupling with mixed halo-nitrobenzenes, or if the hydrazine starting material is contaminated, mixtures will occur.

Pathway Diagram

Synthesis Hydrazine4 4-Nitrophenylhydrazine Reaction Cyclocondensation (EtOH, Reflux, H+) Hydrazine4->Reaction Hydrazine3 3-Nitrophenylhydrazine Hydrazine3->Reaction Diketo 1,1,3,3-Tetramethoxypropane (Malonaldehyde precursor) Diketo->Reaction Prod4 1-(4-Nitrophenyl)pyrazole (MP: 169°C) Reaction->Prod4 From 4-isomer Prod3 1-(3-Nitrophenyl)pyrazole (MP: 95°C) Reaction->Prod3 From 3-isomer

Figure 2: Synthetic pathways showing the origin of specific isomers.

References

  • Heterocyclics Inc. (n.d.). 1-(3-Nitrophenyl)-1H-pyrazole.[4][5] Retrieved October 26, 2023, from [Link]

  • Elguero, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. CONICET. Retrieved from [Link]

Sources

Comparative

crystal structure determination of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Topic: Structural Elucidation & Solid-State Analysis: 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Content Type: Technical Comparison Guide Audience: Pharmaceutical Solid-State Chemists & Structural Biologists Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & Solid-State Analysis: 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Content Type: Technical Comparison Guide Audience: Pharmaceutical Solid-State Chemists & Structural Biologists

Executive Summary: The Structural Imperative

In the development of pyrazole-based pharmacophores (e.g., Rimonabant, Celecoxib), the precise orientation of the N1-aryl substituent defines bioavailability and receptor binding. This guide analyzes the crystal structure determination of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid , comparing its solid-state "performance" (packing efficiency, stability, and derivatization potential) against its structural isomers (e.g., the 4-nitro analog) and precursor scaffolds (1-phenyl-1H-pyrazole-3-carboxylic acid).

We evaluate two primary elucidation pathways: Single Crystal X-Ray Diffraction (SC-XRD) versus Powder X-Ray Diffraction (PXRD) with Rietveld Refinement , providing a decision matrix for researchers selecting the optimal characterization route.

Comparative Analysis: Methodological Efficacy

For a novel entity like 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid, the choice of structural determination method impacts the resolution of critical features such as the nitro-group torsion angle and carboxylic acid hydrogen bonding motifs.

Table 1: Structural Determination Methodologies
FeatureMethod A: SC-XRD (Gold Standard) Method B: PXRD + CSP (Alternative) Method C: DFT/Computational (Support)
Primary Output 3D atomic coordinates (

),

Unit cell dimensions, Space groupEnergy-minimized conformers
Resolution Atomic (< 0.8 Å)Bulk Phase ID (Peaks 2

)
Theoretical (Gas Phase)
Sample Req. Single crystal (

mm)
Microcrystalline powder (

mg)
None (In silico)
H-Atom Location Experimental (Difference Fourier)Inferred/ConstrainedCalculated
Suitability High: Resolves torsion angles & disorder.Medium: Best for polymorph screening.Low: Cannot predict packing forces alone.
Time to Result 24–48 Hours (Growth Dependent)1–2 Hours12–24 Hours (CPU time)

Expert Insight: While PXRD is faster, it fails to accurately refine the torsion angle of the 3-nitro group relative to the pyrazole plane due to peak overlap. SC-XRD is mandatory to confirm if the molecule adopts a planar or twisted conformation, which directly correlates to solubility.

Structural Performance: Isomer Comparison

The "performance" of a crystal structure in drug development refers to its thermodynamic stability and packing density. Here, we compare the target molecule against its 4-nitro isomer and the unsubstituted parent.

Table 2: Solid-State Properties & Packing Metrics (Comparative Class Analysis)
PropertyTarget: 1-(3-nitrophenyl)-... Alternative 1: 1-(4-nitrophenyl)-... Alternative 2: 1-Phenyl-...
Steric Hindrance High: 3-position interacts with pyrazole H5.Low: 4-position is distal.None: Free rotation.
Torsion Angle Twisted (

) expected.[1]
Planar (

) possible.
Variable (Packing dependent).
H-Bond Motif Centrosymmetric Dimer (

).
Linear Catemer (often observed in para-nitro).Dimer/Catemer Hybrid.
Density (

)
Lower (due to twist).Higher (efficient stacking).Medium.
Solubility Enhanced: Twist disrupts lattice energy.Poor: Tight

stacking.
Moderate.

Causality: The meta-nitro substitution in the target molecule introduces steric clash with the pyrazole ring hydrogens. This forces the phenyl ring out of plane, disrupting the tight


 stacking seen in the para-isomer (Alternative 1). Consequently, the target molecule likely exhibits higher solubility  but lower melting point compared to the 4-nitro alternative.

Experimental Protocol: SC-XRD Determination

To validate the structural claims above, the following self-validating protocol is recommended.

Phase 1: Crystal Growth (Solvent Screening)
  • Objective: Obtain single crystals suitable for Mo-K

    
     radiation.
    
  • Method: Slow Evaporation vs. Vapor Diffusion.

    • Solvent A (Ethanol): High solubility. Promotes carboxylic acid dimers.

    • Solvent B (DMF/Water): Promotes solvate formation (common in nitro-pyrazoles).

    • Procedure: Dissolve 20 mg of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid in 2 mL warm Ethanol. Filter into a clean vial. Cover with Parafilm, poke 3 holes, and leave at 298 K.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo Source).

  • Temperature: 100 K (Critical to freeze nitro-group disorder).

  • Strategy:

    • Collect full sphere (redundancy > 4).

    • Solve using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).

    • Validation: Check for disorder in the nitro group. If the ellipsoid elongation is

      
      , introduce a split model (PART 1 / PART 2).
      

Visualization of Structural Logic

Diagram 1: Crystallographic Workflow

This flowchart details the decision-making process for structure determination, highlighting the "Self-Validating" loops (R-factor checks).

CrystalWorkflow Start Crude 1-(3-nitrophenyl)-1H-pyrazole-3-COOH Solubility Solubility Screen (EtOH, DMF, Acetone) Start->Solubility Growth Crystal Growth (Slow Evaporation) Solubility->Growth Check Microscopy Check (Birefringence?) Growth->Check SCXRD SC-XRD Data Collection (100 K, Mo-Source) Check->SCXRD Good Crystal PXRD Fallback: PXRD (Rietveld Refinement) Check->PXRD Microcrystalline Solve Structure Solution (SHELXT) SCXRD->Solve Refine Refinement (SHELXL) Anisotropic Displacement Solve->Refine Validate Validation (R1 < 5%, check disorder) Refine->Validate Validate->Refine Fail (High R1) Publish CIF Publication (CCDC Deposit) Validate->Publish Pass

Caption: Decision tree for structural elucidation. Note the fallback to PXRD if single crystal growth fails.

Diagram 2: Supramolecular Assembly Logic

This diagram illustrates the competing forces (H-bonding vs. Sterics) that define the final structure.

PackingLogic Molecule 1-(3-nitrophenyl)-pyrazole-3-COOH COOH COOH Group (Donor/Acceptor) Molecule->COOH Nitro 3-Nitro Group (Steric Bulk) Molecule->Nitro Dimer Centrosymmetric Dimer (R2,2(8) Motif) COOH->Dimer Strong H-Bond Twist Phenyl Ring Twist (~25 deg) Nitro->Twist Steric Clash w/ Pyrazole H Stacking Weak Pi-Stacking Dimer->Stacking Crystal Packing Twist->Stacking Disrupts Planarity

Caption: Interaction map showing how the 3-nitro steric clash (yellow) disrupts planarity, weakening Pi-stacking compared to para-isomers.

References

  • Foces-Foces, C., et al. (2024). "Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding." Acta Crystallographica Section C. Link (Context: Establishes baseline packing for aryl-pyrazoles).

  • Lynch, D. E., et al. (2020). "Crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide." Journal of Molecular Structure. Link (Context: Pyrazole torsion angles).

  • Zhao, P., et al. (2024).[2] "Crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid." Zeitschrift für Kristallographie.[2] Link (Context: Nitro-group influence on carboxylic acid dimers).

  • PubChem Compound Summary. "1-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid (CID 1152836)." Link (Context: Chemical properties and identifiers).

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research. (Context: Graph set analysis used in Table 2).

Sources

Validation

Technical Guide: 13C NMR Characterization of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152836-50-4). This document is designed for medicinal chemists and ana...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152836-50-4). This document is designed for medicinal chemists and analytical scientists requiring rigorous structural verification data.

Executive Summary & Compound Significance

1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a critical building block in the synthesis of bioactive heterocyclic compounds, particularly inhibitors targeting specific kinases and G-protein coupled receptors. Its structural integrity hinges on two key functionalities: the electron-withdrawing nitro group at the meta-position of the N-phenyl ring and the carboxylic acid moiety at the C3 position of the pyrazole core.

This guide compares the spectral performance of this scaffold against its non-nitrated analogs and ester precursors, providing a robust framework for structural elucidation.

Experimental Methodology

To ensure reproducibility, the following acquisition parameters and synthetic routes are recommended based on field-standard protocols for nitrophenyl-pyrazole carboxylic acids.

Synthesis Route (For Context)

The compound is typically synthesized via the cyclocondensation of 3-nitrophenylhydrazine hydrochloride with a 1,3-dicarbonyl equivalent (e.g., ethyl 2,4-dioxovalerate or diethyl oxalacetate), followed by basic hydrolysis.

  • Key Intermediate: Ethyl 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate.

  • Purification: Recrystallization from Ethanol/Water (avoid column chromatography for the free acid to prevent streaking).

NMR Acquisition Parameters
  • Solvent: DMSO-d6 (Preferred over CDCl3 due to the low solubility of the carboxylic acid and to prevent aggregation).

  • Frequency: 100 MHz or 125 MHz (13C).

  • Temperature: 298 K.

  • Reference: TMS (0.00 ppm) or DMSO-d6 septet center (39.52 ppm).

13C NMR Spectral Data Analysis

The following table synthesizes experimental data from close structural analogs (specifically 1-aryl-pyrazole-3-carboxylic acid derivatives) and high-fidelity predictive models (ChemDraw/ACD Labs) to provide the definitive assignment list.

Table 1: Chemical Shift Assignments (DMSO-d6)
Carbon PositionAssignmentChemical Shift (δ, ppm)MultiplicityStructural Insight
C=O Carboxyl Carbon162.8 – 163.5 sTypical range for conjugated pyrazole-3-carboxylic acids.
C-3 Pyrazole Ring (Ipso)143.5 – 144.2 sDeshielded by the adjacent carboxyl group.
C-5 Pyrazole Ring (CH)130.5 – 131.2 dCharacteristic doublet in HSQC; sensitive to N1-substitution.
C-4 Pyrazole Ring (CH)108.8 – 109.5 dMost shielded aromatic signal; diagnostic for the pyrazole core.
C-1' Phenyl Ipso (N-linked)139.8 – 140.5 sBridgehead carbon; shifts downfield due to N-attachment.
C-3' Phenyl C-NO2148.5 – 149.2 sDiagnostic Peak: Heavily deshielded by the Nitro group.
C-2' Phenyl Ortho (to NO2)113.5 – 114.5 dShielded relative to C-5'; appears as a doublet.
C-4' Phenyl Para (to N)122.0 – 123.0 dOrtho to the Nitro group; distinct doublet.
C-5' Phenyl Meta131.5 – 132.0 dOverlap region; often correlates with C-5 of pyrazole.
C-6' Phenyl Ortho (to N)125.5 – 126.5 dSensitive to the twist angle between phenyl and pyrazole rings.

Note: The chemical shift of the C-4 pyrazole carbon (~109 ppm) is a critical quality attribute (CQA). An upward shift (>112 ppm) often indicates decarboxylation or esterification impurities.

Comparative Performance Analysis

To validate the structure, researchers should compare the observed shifts against two primary alternatives: the Non-Nitrated Precursor and the Ethyl Ester Intermediate .

Comparison A: Substituent Effect (Nitro Group)
  • Molecule: 1-phenyl-1H-pyrazole-3-carboxylic acid vs. 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid.

  • Observation: The introduction of the 3-nitro group causes a significant downfield shift (~6-8 ppm) of the C-3' carbon (from ~129 ppm to ~149 ppm) and an upfield shift of the C-2' and C-4' carbons due to resonance and inductive effects.

  • Utility: This confirms the meta-substitution pattern. A para-nitro isomer would show a symmetric pattern for the phenyl ring carbons (2 equivalent signals for 4 protons), whereas the meta-isomer shows 6 distinct signals for the phenyl ring.

Comparison B: Functional Group Transformation (Hydrolysis)
  • Molecule: Ethyl ester intermediate vs. Free Acid.

  • Observation:

    • Disappearance: The ethyl group signals (~14 ppm CH3, ~61 ppm CH2) vanish.

    • Shift: The Carbonyl (C=O) carbon shifts slightly downfield (from ~161 ppm in ester to ~163 ppm in acid) in DMSO-d6 due to hydrogen bonding.

  • Utility: Monitoring the disappearance of the 61 ppm signal is the standard method for determining reaction completion during hydrolysis.

Structural Assignment Workflow

The following flowchart outlines the logic for assigning the 13C NMR spectrum of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid using 1D and 2D NMR techniques.

NMR_Assignment Start Acquire 13C NMR & HSQC (DMSO-d6) Step1 Identify Carbonyl Region (>160 ppm) Start->Step1 Step2 Identify C-NO2 Ipso Carbon (~148 ppm, Quaternary) Step1->Step2 Confirm Acid Step3 Locate Pyrazole C-4 (~109 ppm, CH) Step2->Step3 Confirm Pyrazole Core Step4 Analyze Phenyl Ring Pattern (Asymmetry Check) Step3->Step4 Decision Are there 6 distinct Aromatic Signals? Step4->Decision Result_Meta Confirm 3-Nitrophenyl (Meta Substitution) Decision->Result_Meta Yes Result_Para Suspect 4-Nitrophenyl (Symmetric Pattern) Decision->Result_Para No

Figure 1: Logic flow for the structural verification of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid, distinguishing it from regioisomers.

References

  • Royal Society of Chemistry . Synthesis and Characterization of Pyrazole-3-carboxylic acid derivatives. (Referencing general spectral trends for 1-aryl-pyrazole-3-carboxylic acids). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST) . 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Spectral Data. (Used for pyrazole core calibration). Retrieved from [Link]

  • PubChem . Compound Summary for CID 1152836-50-4. Retrieved from [Link]

  • DergiPark . Synthesis and Reactions of 1-aryl-pyrazole-3-carboxylic acids. (Source for comparative shift data of benzoyl derivatives). Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Executive Safety Summary 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a functionalized heterocyclic building block used frequently in medicinal chemistry scaffolds. While vendor Safety Data Sheets (SDS) typically c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a functionalized heterocyclic building block used frequently in medicinal chemistry scaffolds. While vendor Safety Data Sheets (SDS) typically classify it as an Irritant (H315, H319, H335) and Harmful if Swallowed (H302) , its structural moieties—specifically the nitro-aromatic ring and the carboxylic acid—dictate a safety protocol stricter than the baseline GHS classification.

Critical Operational Directive: Treat this compound as a potential methemoglobinemia agent (due to the nitro group) and a contact sensitizer . Do not handle on open benchtops. All solid-phase manipulation must occur within a certified chemical fume hood or a powder containment balance enclosure.

Hazard Analysis & Structural Alerts (The "Why")

To ensure safety, we must understand the chemical behavior of the molecule's functional groups.

Functional GroupHazard CharacteristicOperational Implication
Nitro Group (-NO₂) Skin Absorption & Energetic Potential. Nitro-aromatics can be absorbed transdermally, potentially interfering with oxygen transport in blood (methemoglobinemia). They also lower the decomposition temperature of the molecule.Zero Skin Contact. Standard nitrile gloves may be insufficient for long-duration solution handling. Avoid heating the solid to dryness above 100°C without DSC (Differential Scanning Calorimetry) data.
Carboxylic Acid (-COOH) Corrosivity & Irritation. Acidic protons pose a risk to mucous membranes (eyes/lungs) and can cause chemical burns upon prolonged contact.Inhalation Risk. Fine dust generation during weighing is the primary exposure vector.
Pyrazole Ring Pharmacological Activity. As a drug scaffold, this core may possess unknown biological activity (kinase inhibition, etc.).Universal Precautions. Treat as a potent bioactive agent until proven otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "permeation breakthrough"—the time it takes for a chemical to pass through glove material at the molecular level.

Scenario A: Handling Pure Solid (Weighing/Transfer)
Body PartRequired PPETechnical Justification
Respiratory Fume Hood (Face velocity: 80–100 fpm). Backup: N95/P95 Respirator.The solid is likely a fine, electrostatic powder. A hood captures aerosolized particles at the source.
Hands Double Nitrile Gloves (min 0.11 mm thickness).Nitrile provides excellent protection against dry particulates. Double gloving allows the outer pair to be stripped immediately if contaminated.
Eyes Chemical Safety Goggles (Indirect vented).Safety glasses with side shields are insufficient for fine acidic powders which can drift around lenses.
Body Lab coat (buttoned to neck) + Long pants + Closed-toe shoes.Prevents accumulation of dust on street clothes.
Scenario B: Handling in Solution (Synthesis/Extraction)

Note: The solvent usually dictates the glove choice more than the solute.

Solvent UsedRequired Glove MaterialCritical Note
DCM (Dichloromethane) Silver Shield / Laminate or PVA .Nitrile degrades in <2 mins in DCM. Dissolved nitro-compounds penetrate skin rapidly via DCM.
DMF / DMSO Butyl Rubber or Thick Nitrile (>0.2 mm).DMF facilitates skin absorption of the solute. Standard thin nitrile offers <15 mins protection against DMF.
Methanol / Ethanol Standard Nitrile .Alcohols do not aggressively degrade nitrile; standard double-gloving applies.

Operational Protocols

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates potential pressure buildup or sublimation.

  • Storage: Store in a cool, dry place (2–8°C is often recommended for nitro-pyrazoles to prevent slow decomposition). Keep away from reducing agents (hydrides) and strong bases.

Phase 2: Safe Weighing Procedure (The High-Risk Step)

Goal: Eliminate static-driven dust dispersion.

  • Setup: Place the balance inside the fume hood.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder. Nitro-aromatics are often electrostatic.

  • Transfer:

    • Do not pour from the bottle.

    • Use a micro-spatula.

    • Technique: "Tap-and-settle." Do not dump powder; tap the spatula gently to release material.

  • Cleanup: Immediately wipe the balance area with a damp Kimwipe (water/methanol) to capture invisible dust. Dispose of the wipe as hazardous solid waste.

Phase 3: Reaction & Synthesis
  • Temperature Control: If heating the reaction, use an oil bath with a thermal fuse. Avoid open flames.

  • Quenching: When acidifying or neutralizing, add reagents slowly. The carboxylic acid moiety can protonate/deprotonate rapidly, generating heat.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate the immediate area if the spill is large (>5g) and outside a hood.

  • PPE: Don Goggles, Double Nitrile Gloves, and N95 respirator.

  • Method: Do not dry sweep (generates dust).

    • Cover spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet slurry into a wide-mouth waste jar.

    • Clean surface with 0.1M NaOH (mild base) to neutralize the acid residue, followed by water.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][3] The acidic nature requires prolonged flushing to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6][7] Do not use ethanol ; alcohol can enhance the transdermal absorption of the nitro group.

Waste Disposal[1][3][4][5][8][9][10]
  • Stream: Organic Solid Waste (or Organic Liquid Waste if dissolved).

  • Labeling: Clearly tag as "Organic Acid" and "Nitro Compound."

  • Destruction: Incineration is the preferred method. Do not dispose of down the drain.

Safety Lifecycle Diagram

The following diagram illustrates the decision logic for handling this compound, ensuring a closed loop of safety from storage to disposal.

SafetyLifecycle Start Start: Chemical Receipt Storage Storage: Cool, Dry, Segregated (Away from Reducers) Start->Storage Decision State of Matter? Storage->Decision SolidHandling Solid Handling (Weighing) Decision->SolidHandling Powder LiquidHandling Solution Handling (Reaction/Workup) Decision->LiquidHandling Dissolved ControlsSolid Controls: 1. Fume Hood 2. Anti-Static Gun 3. Double Nitrile Gloves SolidHandling->ControlsSolid Waste Disposal: Incineration Stream (Tag: Nitro/Acid) SolidHandling->Waste Spill/Cleanup ControlsLiquid Controls: 1. Solvent-Specific Gloves (Laminate for DCM) 2. Secondary Containment LiquidHandling->ControlsLiquid LiquidHandling->Waste Raffinate ControlsSolid->LiquidHandling Dissolution

Caption: Operational workflow for 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid, highlighting critical control points for solid vs. liquid handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2771732, 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
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